![molecular formula C17H21ClFNO2 B5563644 (3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol](/img/structure/B5563644.png)
(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a member of the piperidinol class of compounds and has been found to have a range of interesting properties that make it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor for Cancer Treatment
One application is in the development of Aurora kinase inhibitors, which may be useful in treating cancer. Aurora kinases are essential for cell proliferation, and their inhibition can halt the growth of cancer cells. Although not directly mentioned, compounds with similar structures have been evaluated for their potential as cancer therapeutics (ロバート ヘンリー, ジェームズ, 2006).
Structural Analysis and Crystallography
Another area of application is in structural analysis and crystallography. Detailed structural determinations of compounds with similar chemical backbones provide insights into their conformation, stability, and polymorphism. This information is critical for understanding drug-receptor interactions, solubility, and bioavailability. For instance, the crystal structure and conformational analysis of related compounds offer insights into their physical properties and potential drug formulation strategies (J. Ribet et al., 2005).
Pharmacokinetics and Metabolite Identification
The pharmacokinetics and identification of metabolites of similar compounds are crucial for drug development, providing information on drug absorption, distribution, metabolism, and excretion (ADME). Studies have identified human metabolites of novel compounds, helping to predict their behavior in human subjects and guide dosage and delivery methods. For example, research into the metabolites of YM758, a novel If channel inhibitor, sheds light on its renal and hepatic excretion pathways, which is valuable for assessing its therapeutic potential and safety profile (K. Umehara et al., 2009).
Anti-Lung Cancer Activity
Compounds with structural similarities have been evaluated for their anti-lung cancer activity. Novel fluoro-substituted compounds have shown potential in treating lung cancer, underscoring the significance of structural modifications in enhancing anticancer efficacy (A. G. Hammam et al., 2005).
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO2/c1-11-10-20(8-7-17(11,22)12-3-2-4-12)16(21)14-6-5-13(18)9-15(14)19/h5-6,9,11-12,22H,2-4,7-8,10H2,1H3/t11-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOEOCWUMBGKK-DIFFPNOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.